molecular formula C13H14F3NO2 B1391605 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid CAS No. 1086375-40-7

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1391605
CAS No.: 1086375-40-7
M. Wt: 273.25 g/mol
InChI Key: OPOBJQXZUHNPHG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring bearing a carboxylic acid group

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming key hydrogen bonds and other interactions with the target protein . This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-2-9(6-11)7-17-5-4-10(8-17)12(18)19/h1-3,6,10H,4-5,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOBJQXZUHNPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160431
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-40-7
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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